molecular formula C10H11ClN2 B2456475 6-Chloro-2-propyl-1H-benzo[d]imidazole CAS No. 4887-91-6

6-Chloro-2-propyl-1H-benzo[d]imidazole

Cat. No.: B2456475
CAS No.: 4887-91-6
M. Wt: 194.66
InChI Key: OIIZPYFXIHFYQR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that the compound has a high gastrointestinal absorption and is a potential inhibitor of CYP1A2 . This suggests that it may interact with enzymes and proteins in the body, potentially influencing biochemical reactions.

Cellular Effects

Given its potential as a CYP1A2 inhibitor , it may influence cell function by interacting with this enzyme, which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Molecular Mechanism

Its potential as a CYP1A2 inhibitor suggests that it may bind to this enzyme, potentially inhibiting its activity . This could lead to changes in gene expression and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-propyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions with optimized conditions for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-propyl-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-propyl-1H-benzo[d]imidazole
  • 2-Phenyl substituted benzimidazole derivatives
  • 1H-benzo[d]imidazole derivatives with halogen substitutions

Uniqueness

6-Chloro-2-propyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-propyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIZPYFXIHFYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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